molecular formula C6H9N3O B13223852 cyclopropyl(4H-1,2,4-triazol-3-yl)methanol

cyclopropyl(4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B13223852
M. Wt: 139.16 g/mol
InChI Key: XXULRJYIGWFINL-UHFFFAOYSA-N
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Description

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of cyclopropylamine with 4H-1,2,4-triazole-3-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific enzymes and molecular targets. In the case of its antitubercular activity, the compound targets enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase. By inhibiting these enzymes, the compound disrupts the biosynthesis of essential metabolites, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

cyclopropyl(1H-1,2,4-triazol-5-yl)methanol

InChI

InChI=1S/C6H9N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-5,10H,1-2H2,(H,7,8,9)

InChI Key

XXULRJYIGWFINL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=NN2)O

Origin of Product

United States

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